N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline
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Overview
Description
N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer treatment due to its ability to target EGFR, which is often overexpressed in cancer cells.
Mechanism of Action
N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline works by binding to the EGFR protein and inhibiting its activity. EGFR is a receptor tyrosine kinase that is often overexpressed in cancer cells, and plays a key role in the growth and survival of these cells. By inhibiting EGFR activity, N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline has been shown to have a number of biochemical and physiological effects in cancer cells. It can inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. It can also inhibit the migration and invasion of cancer cells, and can sensitize these cells to other anti-cancer therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline for lab experiments is that it is a highly specific inhibitor of EGFR. This means that it can be used to study the role of EGFR in cancer cells without affecting other signaling pathways. However, one limitation of N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline is that it has a relatively short half-life, which can make it difficult to use in some experiments.
Future Directions
There are a number of different future directions for research on N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline. One potential area of investigation is the use of N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline in combination with other anti-cancer therapies, such as chemotherapy or radiation therapy. Another area of research could be the development of more potent and selective EGFR inhibitors based on the structure of N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline. Finally, further research could be done to better understand the mechanism of action of N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline and its effects on cancer cells.
Synthesis Methods
N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 4-bromoanisole with cyclobutylmethyl magnesium bromide to form 4-methoxy-3-(cyclobutylmethyl)anisole. This intermediate is then reacted with trifluoroacetic acid to form N-(cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline, which is the final product.
Scientific Research Applications
N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been investigated as a potential therapy for a variety of different types of cancer, including breast cancer, lung cancer, and head and neck cancer.
properties
IUPAC Name |
N-(cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c1-18-12-6-5-10(7-11(12)13(14,15)16)17-8-9-3-2-4-9/h5-7,9,17H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPGVJWLNSZHHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2CCC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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